N-[2-(3,4-Dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide N-[2-(3,4-Dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 650572-11-5
VCID: VC0469287
InChI: InChI=1S/C16H17N5O3/c1-23-12-5-4-11(10-13(12)24-2)6-8-17-15(22)14-19-16-18-7-3-9-21(16)20-14/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,22)
SMILES: COC1=C(C=C(C=C1)CCNC(=O)C2=NN3C=CC=NC3=N2)OC
Molecular Formula: C16H17N5O3
Molecular Weight: 327.34g/mol

N-[2-(3,4-Dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

CAS No.: 650572-11-5

Main Products

VCID: VC0469287

Molecular Formula: C16H17N5O3

Molecular Weight: 327.34g/mol

N-[2-(3,4-Dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide - 650572-11-5

CAS No. 650572-11-5
Product Name N-[2-(3,4-Dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Molecular Formula C16H17N5O3
Molecular Weight 327.34g/mol
IUPAC Name N-[2-(3,4-dimethoxyphenyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Standard InChI InChI=1S/C16H17N5O3/c1-23-12-5-4-11(10-13(12)24-2)6-8-17-15(22)14-19-16-18-7-3-9-21(16)20-14/h3-5,7,9-10H,6,8H2,1-2H3,(H,17,22)
Standard InChIKey IKYYYBRPKJYTNA-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=NN3C=CC=NC3=N2)OC
Canonical SMILES COC1=C(C=C(C=C1)CCNC(=O)C2=NN3C=CC=NC3=N2)OC
PubChem Compound 821834
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator